molecular formula C14H16N4O4 B4181356 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide

Cat. No. B4181356
M. Wt: 304.30 g/mol
InChI Key: BGWOKEFIPYAAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide, also known as NIPB, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. NIPB is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is its potential toxicity, which could affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research is the identification of new applications for N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide, such as in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide and its potential side effects.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Another potential application of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide is in the field of infectious diseases. N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide has been found to have anti-microbial effects against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-22-13-4-3-11(9-12(13)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWOKEFIPYAAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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